6-(Tert-butyl)pyridin-3-amine

Overview

Description

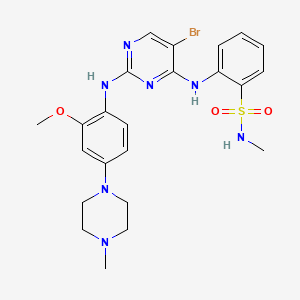

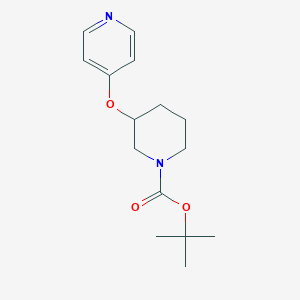

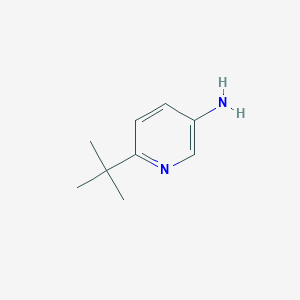

6-(Tert-butyl)pyridin-3-amine is an organic compound with the chemical formula C9H14N2 . It is also known as 3-aminopyridine-6-tert-butyl. This compound belongs to the pyridine family and is extensively used as a ligand in coordination chemistry. The tert-butyl group attached to the pyridine ring enhances the steric and electronic properties of the compound, making it more stable and reactive.

Synthesis Analysis

The synthesis of amines like 6-(Tert-butyl)pyridin-3-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of 6-(Tert-butyl)pyridin-3-amine is represented by the InChI code 1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 . The molecular weight of this compound is 150.22 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Tert-butyl)pyridin-3-amine include its molecular weight of 150.22 , and it is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Antifungal Drug Development

6-(Tert-butyl)pyridin-3-amine: derivatives have shown promising results as antifungal agents. A study highlighted the effectiveness of a derivative, Probe II, against multidrug-resistant Candida spp. . This compound exhibited potent antifungal activity, with minimum inhibitory concentrations ranging from 4 to 16 µg/mL. It also inhibited the formation of ergosterol, a key component of fungal cell membranes, suggesting its potential as a novel antifungal drug.

Computational Drug Design

The same study utilized in-silico molecular docking and dynamics to predict the interaction of Probe II with fungal proteins . This approach is crucial for the rational design of new drugs, allowing researchers to simulate and optimize interactions at the molecular level before synthesizing compounds.

ADMET Analysis

ADMET: (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is vital for predicting the safety profile of new drugs. The derivative Probe II underwent ADMET analysis to assess its potential toxicity, which is a standard procedure in drug development .

Ergosterol Biosynthesis Inhibition

The inhibition of ergosterol biosynthesis is a targeted approach to combat fungal infections. Probe II was shown to completely inhibit ergosterol formation in yeast cells at concentrations twice the minimum inhibitory concentration, demonstrating its specific action against a critical fungal metabolic pathway .

Resistance to Azole Drugs

The rise of resistance to azole drugs, such as fluconazole and itraconazole, poses a significant challenge in treating fungal infections. The study of 6-(Tert-butyl)pyridin-3-amine derivatives offers a pathway to developing new antifungals that can overcome this resistance .

Potential Treatment for Acute Lymphoblastic Leukaemia

Although not directly linked to 6-(Tert-butyl)pyridin-3-amine , related heterocyclic compounds have been designated as orphan medicines for the treatment of acute lymphoblastic leukaemia in the European Union . This highlights the broader potential of such compounds in therapeutic applications.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds like 6-(Tert-butyl)pyridin-3-amine is crucial for the development of new pharmaceuticals. These compounds often serve as building blocks for drugs targeting a wide range of biological activities .

Biological Activity Profiling

The diverse biological activities of heterocyclic compounds, including 6-(Tert-butyl)pyridin-3-amine derivatives, make them valuable for profiling against various biological targets. This can lead to the discovery of new therapeutic agents for diseases that currently lack effective treatments .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 6-(Tert-butyl)pyridin-3-amine, also referred to as Probe II, is the Sterol 14-alpha demethylase (CYP51) protein found in Candida species . This protein plays a crucial role in the ergosterol biosynthesis pathway, which is vital for maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

Probe II interacts with its target, CYP51, by binding to it . This binding inhibits the formation of ergosterol, a key component of the fungal cell membrane . The inhibition of ergosterol biosynthesis disrupts the cell membrane’s structure and function, leading to the death of the fungal cells .

Biochemical Pathways

The interaction of Probe II with CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is analogous to cholesterol in human cells and is crucial for maintaining the fungal cell membrane’s fluidity and integrity . By inhibiting the formation of ergosterol, Probe II disrupts the cell membrane, leading to cell death .

Pharmacokinetics

The pharmacokinetic properties of Probe II, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been analyzed . The compound exhibits high gastrointestinal absorption and is BBB permeant . The admet analysis suggests that probe ii could be moderately toxic to humans .

Result of Action

Probe II exhibits potent antifungal activity against Candida species, including several multidrug-resistant strains . It inhibits the formation of yeast to mold and ergosterol formation . The minimum inhibitory concentration ranges from 4 to 16 µg/mL, and the minimum fungicidal concentration is in the range of 4‒32 µg/mL . These concentrations are enough to eliminate Candida species .

properties

IUPAC Name |

6-tert-butylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIXMWFCKMCQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291156 | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butyl)pyridin-3-amine | |

CAS RN |

39919-70-5 | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)

![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)